4,6-Dichloro-2-methylthieno[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-2-methylthieno[2,3-b]pyridine is a chemical compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.1 g/mol It is characterized by the presence of chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a thieno[2,3-b]pyridine core structure
Preparation Methods
The synthesis of 4,6-Dichloro-2-methylthieno[2,3-b]pyridine typically involves the chlorination of 2-methylthieno[2,3-b]pyridine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the thieno ring or the pyridine moiety.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2-methylthieno[2,3-b]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4,6-Dichloro-2-methylthieno[2,3-b]pyridine can be compared with other similar compounds such as:
4,6-Dichloro-2-methylthieno[3,2-b]pyridine: Similar in structure but with different positional isomerism, leading to distinct chemical properties and reactivity.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a thieno ring, resulting in different biological activities and applications.
4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine: A more complex derivative with additional functional groups, used in advanced pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dichloro-2-methylthieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-5-6(9)3-7(10)11-8(5)12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPQNCVJQNJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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